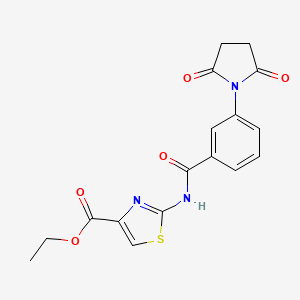

Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-2-25-16(24)12-9-26-17(18-12)19-15(23)10-4-3-5-11(8-10)20-13(21)6-7-14(20)22/h3-5,8-9H,2,6-7H2,1H3,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXPYQYILPCWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the thiazole core One common approach is the cyclization of thiourea derivatives with α-haloketones to form the thiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate can undergo a variety of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed on the thiazole ring or the carbonyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the thiazole ring or the pyrrolidinone moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Thiazole sulfoxides and sulfones.

Reduction Products: Reduced thiazole derivatives and alcohols.

Substitution Products: Substituted thiazoles and pyrrolidinones.

Scientific Research Applications

Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate has shown promise in various scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has potential as a bioactive molecule in biological studies, particularly in enzyme inhibition and receptor binding assays.

Medicine: The compound's derivatives may exhibit biological activities such as antimicrobial, anthelmintic, and cytotoxic properties, making it a candidate for drug development.

Industry: Its chemical properties make it suitable for use in materials science, such as in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

Thiazole vs. Pyridine-Thiazole Hybrids : The target compound’s thiazole core differentiates it from pyridine-thiazole hybrids (), which are tailored for macrocyclic antibiotic synthesis. The absence of a pyridine ring in the target compound may limit its utility in certain antibiotic frameworks but enhances versatility in amide-bond-forming reactions due to the benzamido group .

Dioxopyrrolidinyl Reactivity: The dioxopyrrolidinyl group in the target compound parallels its use in ’s fullerene derivative, where it serves as an activated ester for bioconjugation.

Comparison with Thiadiazole Derivatives : Unlike thiadiazole-fused benzodioxines (), the target compound’s thiazole ester may exhibit superior hydrolytic stability under physiological conditions, favoring prolonged bioavailability .

Key Findings:

- The target compound’s synthesis likely involves coupling a 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid derivative with a thiazole-4-carboxylate precursor, analogous to methods in and .

- Its dioxopyrrolidinyl group offers faster conjugation kinetics compared to traditional NHS esters (e.g., ) due to reduced steric hindrance from the benzamido linker .

Biological Activity

Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate is a complex organic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate is , with a molecular weight of approximately 448.49 g/mol. The compound features a thiazole ring, a benzamido group, and a pyrrolidinone moiety, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H20N2O5S |

| Molecular Weight | 448.49 g/mol |

| CAS Number | 380643-33-4 |

Synthesis Methods

The synthesis of Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate typically involves several key steps:

- Formation of the Thiazole Ring : Achieved through Hantzsch thiazole synthesis.

- Introduction of the Benzamido Group : Accomplished via an amide coupling reaction using 4-aminobenzoic acid.

- Esterification : Final step involves esterification with ethanol under acidic conditions.

Anticonvulsant Properties

Recent studies have highlighted the compound's potential as an anticonvulsant agent. It has been tested in various animal seizure models, including:

- Maximal Electroshock (MES) Test

- Psychomotor 6 Hz Seizure Model

Results indicate that Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate exhibits significant anticonvulsant activity and a favorable safety profile. It has also shown effectiveness in pain models such as:

- Formalin Test for Tonic Pain

- Capsaicin-Induced Pain Model

- Oxaliplatin-Induced Neuropathic Pain Model

Anti-Fibrotic Activity

In vitro studies have demonstrated that this compound can inhibit collagen expression and hydroxyproline content in hepatic stellate cells (HSC-T6), suggesting its potential as an anti-fibrotic agent.

The mechanism of action involves the compound's interaction with specific molecular targets, likely binding to enzymes or receptors and altering their activity. The thiazole ring is believed to play a critical role in these interactions by fitting into enzyme active sites.

Case Studies and Research Findings

-

Study on Anticonvulsant Activity :

- Conducted using animal models to evaluate the efficacy of the compound.

- Results showed a significant reduction in seizure frequency and severity.

-

Research on Anti-Fibrotic Effects :

- Investigated the impact on collagen synthesis in liver cells.

- Findings indicated a marked decrease in collagen production, supporting its potential therapeutic use in liver fibrosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.